4-Bromopyrazolo[1,5-a]pyridin-5-amine
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Overview
Description
4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a bromine atom at the 4th position and an amine group at the 5th position. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine typically involves the formation of the pyrazolopyridine core followed by bromination and amination steps. One common method involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected and further reacted to introduce the amine group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions
N-iodosuccinimide (NIS): Used for iodination.
Organometallic Reagents: Used for substitution reactions.
Palladium Catalysts: Used in coupling reactions.
Major Products
The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further explored for their biological activities.
Scientific Research Applications
4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are associated with cancer proliferation.
Biological Studies: The compound is studied for its potential to inhibit various enzymes and receptors, making it a candidate for drug development.
Chemical Biology: It serves as a probe for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine involves its interaction with specific molecular targets, such as TRKs. Upon binding to these targets, it inhibits their kinase activity, thereby blocking downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for treating cancers that exhibit overexpression or continuous activation of TRKs.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar biological activities.
Pyrazolo[1,5-a]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring, used in different medicinal applications.
Uniqueness
4-Bromo-pyrazolo[1,5-a]pyridin-5-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amine groups allow for versatile chemical modifications, making it a valuable scaffold in drug discovery.
Properties
IUPAC Name |
4-bromopyrazolo[1,5-a]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c8-7-5(9)2-4-11-6(7)1-3-10-11/h1-4H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARNMTQVDRRTERL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC=N2)C(=C1N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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